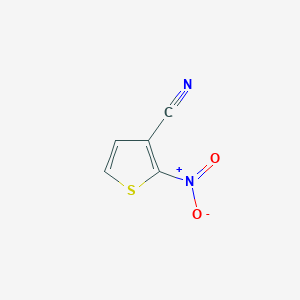![molecular formula C6H7BN2OS B186583 1-hydroxy-4-methyl-2H-thieno[3,2-d]diazaborinine CAS No. 58157-75-8](/img/structure/B186583.png)
1-hydroxy-4-methyl-2H-thieno[3,2-d]diazaborinine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-hydroxy-4-methyl-2H-thieno[3,2-d]diazaborinine (HMTD) is a heterocyclic compound that has gained significant attention due to its potential applications in scientific research. This molecule belongs to the class of thieno[3,2-d]diazaborinines, which have been studied extensively for their unique properties and potential uses in various fields.
作用機序
The mechanism of action of 1-hydroxy-4-methyl-2H-thieno[3,2-d]diazaborinine is not fully understood, but it is believed to act through the inhibition of various enzymes and proteins. Studies have shown that 1-hydroxy-4-methyl-2H-thieno[3,2-d]diazaborinine can inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling pathways. Additionally, 1-hydroxy-4-methyl-2H-thieno[3,2-d]diazaborinine has been found to inhibit the activity of certain transcription factors, which are proteins that regulate gene expression.
生化学的および生理学的効果
1-hydroxy-4-methyl-2H-thieno[3,2-d]diazaborinine has been found to have various biochemical and physiological effects. Studies have shown that 1-hydroxy-4-methyl-2H-thieno[3,2-d]diazaborinine can induce apoptosis, or programmed cell death, in cancer cells. Additionally, 1-hydroxy-4-methyl-2H-thieno[3,2-d]diazaborinine has been found to have anti-inflammatory properties and can inhibit the production of certain cytokines, which are proteins that play a role in the immune response.
実験室実験の利点と制限
One of the main advantages of using 1-hydroxy-4-methyl-2H-thieno[3,2-d]diazaborinine in lab experiments is its high purity and stability. Additionally, 1-hydroxy-4-methyl-2H-thieno[3,2-d]diazaborinine is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using 1-hydroxy-4-methyl-2H-thieno[3,2-d]diazaborinine is its potential toxicity, which can limit its use in certain experiments.
将来の方向性
There are several potential future directions for the study of 1-hydroxy-4-methyl-2H-thieno[3,2-d]diazaborinine. One area of research is the development of 1-hydroxy-4-methyl-2H-thieno[3,2-d]diazaborinine-based fluorescent probes for biological imaging. Additionally, 1-hydroxy-4-methyl-2H-thieno[3,2-d]diazaborinine may have potential applications in the development of new anti-cancer drugs. Further studies are needed to fully understand the mechanism of action of 1-hydroxy-4-methyl-2H-thieno[3,2-d]diazaborinine and its potential uses in various fields of scientific research.
合成法
The synthesis of 1-hydroxy-4-methyl-2H-thieno[3,2-d]diazaborinine involves the reaction of 4-methyl-2H-thieno[3,2-d]diazaborinine with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction proceeds under mild conditions and yields 1-hydroxy-4-methyl-2H-thieno[3,2-d]diazaborinine as a white crystalline solid with a melting point of 185-186 °C.
科学的研究の応用
1-hydroxy-4-methyl-2H-thieno[3,2-d]diazaborinine has been found to have potential applications in various fields of scientific research. It has been studied for its anti-cancer properties, as well as its ability to inhibit the growth of bacteria and fungi. Additionally, 1-hydroxy-4-methyl-2H-thieno[3,2-d]diazaborinine has been investigated for its potential use as a fluorescent probe in biological imaging.
特性
CAS番号 |
58157-75-8 |
|---|---|
製品名 |
1-hydroxy-4-methyl-2H-thieno[3,2-d]diazaborinine |
分子式 |
C6H7BN2OS |
分子量 |
166.01 g/mol |
IUPAC名 |
1-hydroxy-4-methyl-2H-thieno[3,2-d]diazaborinine |
InChI |
InChI=1S/C6H7BN2OS/c1-4-6-5(2-3-11-6)7(10)9-8-4/h2-3,9-10H,1H3 |
InChIキー |
LVZUMSAOORDPBX-UHFFFAOYSA-N |
SMILES |
B1(C2=C(C(=NN1)C)SC=C2)O |
正規SMILES |
B1(C2=C(C(=NN1)C)SC=C2)O |
その他のCAS番号 |
58157-75-8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



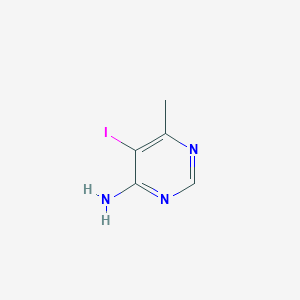
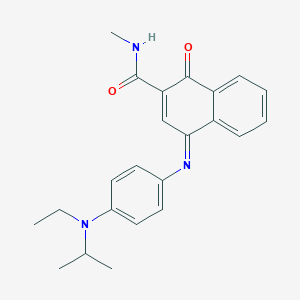
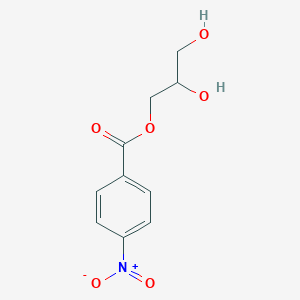
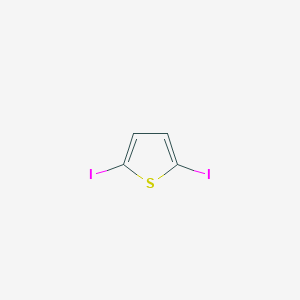
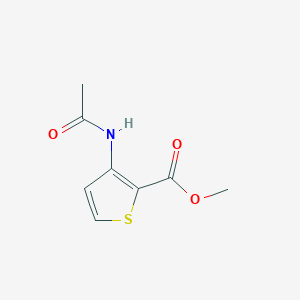
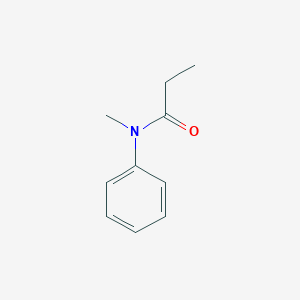
![Thieno[2,3-c][1,5]naphthyridine](/img/structure/B186509.png)
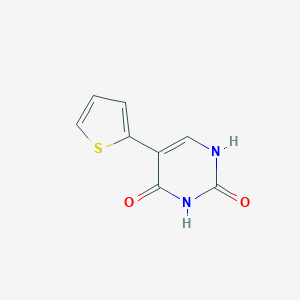
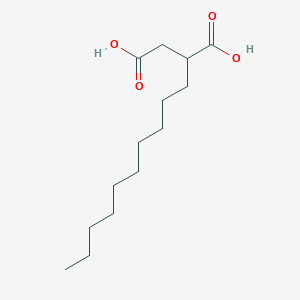
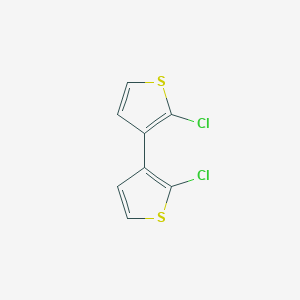
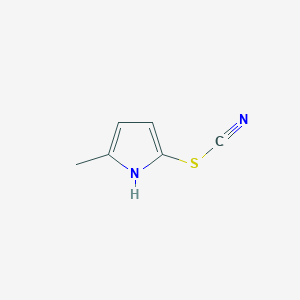
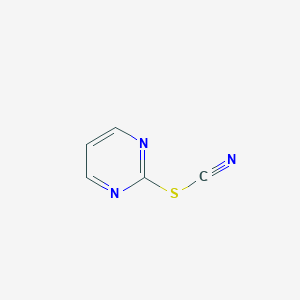
![Thieno[3,2-b]thiophene-2-boronic Acid](/img/structure/B186520.png)
